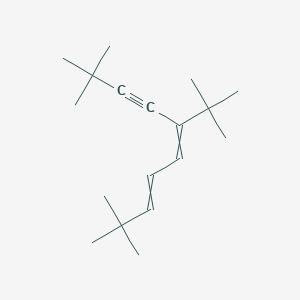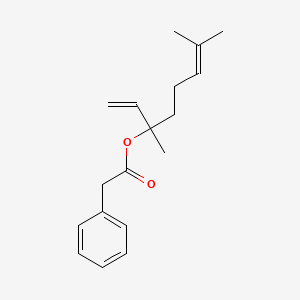
Linalyl phenylacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Linalyl phenylacetate, also known as fema 3501 or linalyl alpha-toluate, belongs to the class of organic compounds known as aromatic monoterpenoids. These are monoterpenoids containing at least one aromatic ring. Linalyl phenylacetate is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, linalyl phenylacetate is primarily located in the membrane (predicted from logP) and cytoplasm. Linalyl phenylacetate has a sweet, honey, and neroli taste.
Wissenschaftliche Forschungsanwendungen
1. Anti-Inflammatory Properties
Linalyl phenylacetate, as a component of essential oils, exhibits significant anti-inflammatory activities. This is evident from studies on linalool and linalyl acetate, which are closely related compounds. They have been shown to reduce edema in models of inflammation, suggesting potential for use in treating inflammatory conditions (Peana et al., 2002).
2. Antimicrobial Effects
Research on monoterpenes like linalyl acetate highlights their antimicrobial efficacy against various bacteria, including Staphylococcus aureus and Escherichia coli. These findings imply that linalyl phenylacetate, with its structural similarity to these compounds, could possess similar antimicrobial properties, potentially useful in pharmaceutical and clinical applications (Trombetta et al., 2005).
3. Vascular Smooth Muscle Relaxation
Linalyl acetate, a major ingredient in essential oils, has been found to relax vascular smooth muscle in animal models. This effect is achieved through dephosphorylation of myosin light chain, suggesting potential applications in cardiovascular therapy (Koto et al., 2006).
4. Skin Penetration and Delivery
The ability of terpenes such as linalyl acetate to penetrate skin varies with different topical vehicles. This characteristic could be leveraged in designing transdermal therapeutic systems for delivering active pharmaceutical ingredients (Cal, 2006).
5. Aroma and Odor Properties
The structural modifications of linalool and linalyl acetate significantly influence their odor profiles. Understanding these structure-odor relationships can be vital in the development of fragrances and aroma-therapeutic products (Elsharif et al., 2015).
6. Essential Oil Biosynthesis and Therapeutic Properties
The biosynthesis of compounds like linalool and linalyl acetate in lavender essential oils and their therapeutic properties, including anxiolytic and sleep-inducing effects, are of significant interest in alternative medicine and aromatherapy (Woronuk et al., 2011).
7. Antinociceptive and Gastroprotective Effects
Inhaled or orally administered essential oils containing linalool and linalyl acetate have been shown to have antinociceptive and gastroprotective effects in rodent models, suggesting potential applications in pain management and gastrointestinal protection (Barocelli et al., 2004).
Eigenschaften
CAS-Nummer |
7143-69-3 |
|---|---|
Produktname |
Linalyl phenylacetate |
Molekularformel |
C18H24O2 |
Molekulargewicht |
272.4 g/mol |
IUPAC-Name |
3,7-dimethylocta-1,6-dien-3-yl 2-phenylacetate |
InChI |
InChI=1S/C18H24O2/c1-5-18(4,13-9-10-15(2)3)20-17(19)14-16-11-7-6-8-12-16/h5-8,10-12H,1,9,13-14H2,2-4H3 |
InChI-Schlüssel |
RROUXOOIXJRTOM-UHFFFAOYSA-N |
SMILES |
CC(=CCCC(C)(C=C)OC(=O)CC1=CC=CC=C1)C |
Kanonische SMILES |
CC(=CCCC(C)(C=C)OC(=O)CC1=CC=CC=C1)C |
Dichte |
0.966-0.974 |
Andere CAS-Nummern |
7143-69-3 |
Physikalische Beschreibung |
Colourless or pale straw colored viscous liquid; mildly floral, intensely sweet Neroli-rose type odou |
Löslichkeit |
Insoluble in water; soluble in olis Miscible at room temperature (in ethanol) |
Synonyme |
3,7-dimethyl-1,6-octadien-3-yl phenylacetate linalyl phenylacetate |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



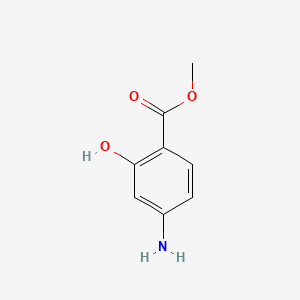
![2-[5-Hydroxy-6-(hydroxymethyl)-2-(5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icos-18-ene-6,2'-oxane]-16-yl)oxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1200279.png)
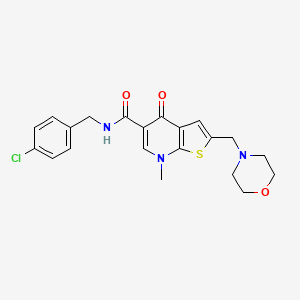
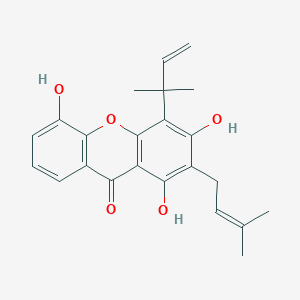
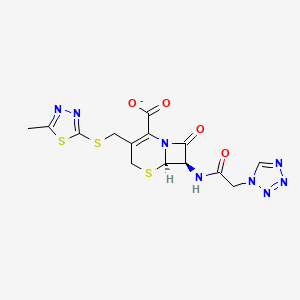
![N-cyclopropyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxo-1-thiophen-2-ylethyl]-4-thiadiazolecarboxamide](/img/structure/B1200285.png)
![3-[[2-[[5-[(4-Cyanophenoxy)methyl]-4-phenyl-1,2,4-triazol-3-yl]thio]-1-oxoethyl]amino]benzoic acid methyl ester](/img/structure/B1200289.png)
![3-cyclohexyl-1-[(6,7-dimethyl-2-oxo-1H-quinolin-3-yl)methyl]-1-[3-(4-morpholinyl)propyl]urea](/img/structure/B1200292.png)
![3-[3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl-[1-(2-oxolanylmethyl)-5-tetrazolyl]methyl]-5,7-dimethyl-1H-quinolin-2-one](/img/structure/B1200293.png)
![Azuleno[6,5-b]furan, 3,5,8-trimethyl-](/img/structure/B1200294.png)
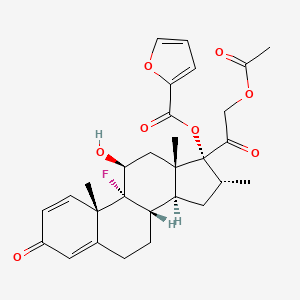
![[4-[Oxo(thiophen-2-yl)methyl]-1-piperazinyl]-(3-pyridinyl)methanone](/img/structure/B1200296.png)
![2-[[5-(6-methyl-1H-benzimidazol-2-yl)-2-pyridinyl]thio]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B1200297.png)
